2-[(3-Nitrophenoxy)methyl]oxirane
Overview
Description
2-[(3-Nitrophenoxy)methyl]oxirane is an organic compound with the molecular formula C9H9NO4. It is a member of the oxirane family, characterized by the presence of an epoxide ring. This compound is notable for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(3-Nitrophenoxy)methyl]oxirane can be synthesized through the reaction of 3-nitrophenol with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the epoxide ring. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Nitrophenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The nitro group can be reduced to an amine.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of 2-[(3-aminophenoxy)methyl]oxirane.
Substitution: Formation of various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2-[(3-Nitrophenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(3-Nitrophenoxy)methyl]oxirane involves its reactivity due to the presence of the epoxide ring and the nitro group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. The nitro group can undergo reduction to form an amine, which can further participate in various chemical reactions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Nitrophenoxy)methyl]oxirane
- 2-[(3-Methylphenoxy)methyl]oxirane
- 2-[(2-Chlorophenoxy)methyl]oxirane
Uniqueness
2-[(3-Nitrophenoxy)methyl]oxirane is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of the compound compared to its analogs .
Properties
IUPAC Name |
2-[(3-nitrophenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJLXLVVZBTEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5332-66-1 | |
Record name | NSC544 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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